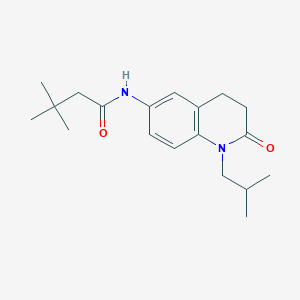
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The presence of the isobutyl group and the dimethylbutanamide substituent enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₅N₂O |
| Molecular Weight | 297.42 g/mol |
| CAS Number | 941906-65-6 |
| Structural Features | Tetrahydroquinoline core with amide linkage |
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) demonstrating cytotoxic effects .
- A specific study highlighted that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against various bacterial strains, including resistant strains like MRSA .
- In vitro assays have demonstrated significant antibacterial activity against Gram-positive bacteria, indicating a potential therapeutic application in treating infections .
- Neuroprotective Effects :
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Modulation : It can interact with various receptors (e.g., dopamine or serotonin receptors), potentially altering neurotransmitter levels and influencing mood or cognition.
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several tetrahydroquinoline derivatives on human breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests that they may serve as promising candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial effects of various quinoline derivatives, this compound demonstrated significant inhibition against both standard and antibiotic-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics .
Propiedades
IUPAC Name |
3,3-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)12-21-16-8-7-15(10-14(16)6-9-18(21)23)20-17(22)11-19(3,4)5/h7-8,10,13H,6,9,11-12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSNJLRAMTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














